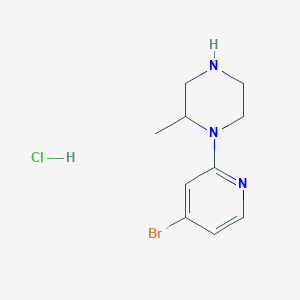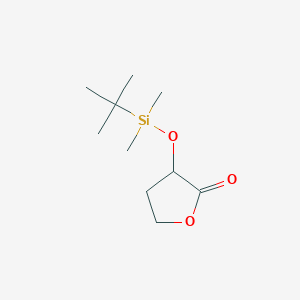
3-(tert-butyldimethylsilyloxy)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one: is a chemical compound that features a dihydrofuran ring with a tert-butyl(dimethyl)silyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar protection strategies using tert-butyl(dimethyl)silyl chloride and appropriate bases. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the dihydrofuran ring, potentially converting it into a more saturated ring system.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of saturated ring systems.
Substitution: Formation of new silyl ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a protecting group in organic synthesis, particularly for the protection of hydroxyl groups. This allows for selective reactions to occur at other functional groups without interference from the hydroxyl group .
Biology: In biological research, the compound can be used to modify biomolecules, aiding in the study of their structure and function.
Industry: Used in the production of materials with specific properties, such as polymers or coatings, where the silyl group imparts stability and resistance to degradation.
Wirkmechanismus
The mechanism by which (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing the hydroxyl group from participating in unwanted reactions. This allows for selective reactions to occur at other sites within the molecule .
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethylsilyl chloride: Used for similar protection purposes but differs in its reactivity and stability.
tert-Butyldiphenylsilyl chloride: Another protecting group with different steric and electronic properties.
Trimethylsilyl chloride: A smaller silyl protecting group with different reactivity.
Uniqueness: The uniqueness of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one lies in its combination of the dihydrofuran ring and the tert-butyl(dimethyl)silyl group, providing a balance of stability and reactivity that is useful in various synthetic applications .
Eigenschaften
Molekularformel |
C10H20O3Si |
|---|---|
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one |
InChI |
InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
WNRXZIBXHZJOBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


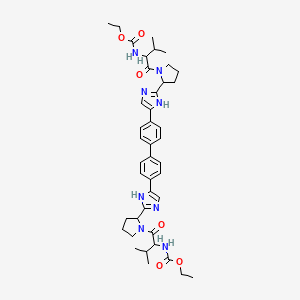
![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)


![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
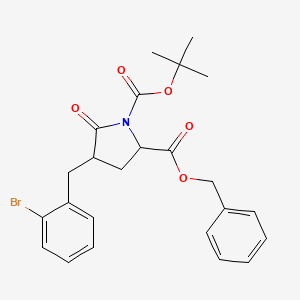

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
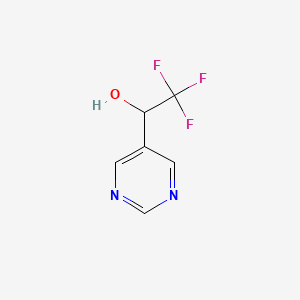

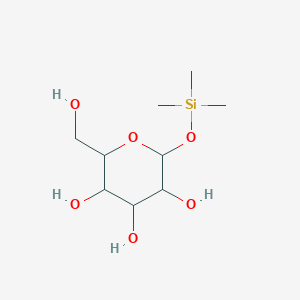
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
